8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

δ opioid receptor DOR agonist biased signaling

8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021126-39-5) is a synthetic spirohydantoin derivative characterized by a 1,3,8-triazaspiro[4.5]decane-2,4-dione core N-substituted with a trans-cinnamoyl group. It has emerged as a member of a novel δ opioid receptor (DOR) agonist chemotype discovered through high-throughput screening, structurally distinct from the clinically tested SNC80-based scaffold that has been associated with proconvulsant and tachyphylactic liabilities.

Molecular Formula C16H17N3O3
Molecular Weight 299.33
CAS No. 1021126-39-5
Cat. No. B2571446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1021126-39-5
Molecular FormulaC16H17N3O3
Molecular Weight299.33
Structural Identifiers
SMILESC1CN(CCC12C(=O)NC(=O)N2)C(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C16H17N3O3/c20-13(7-6-12-4-2-1-3-5-12)19-10-8-16(9-11-19)14(21)17-15(22)18-16/h1-7H,8-11H2,(H2,17,18,21,22)/b7-6+
InChIKeyZAAXMRSCXFBFMM-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021126-39-5) – Chemical Profile and Research Classification


8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021126-39-5) is a synthetic spirohydantoin derivative characterized by a 1,3,8-triazaspiro[4.5]decane-2,4-dione core N-substituted with a trans-cinnamoyl group [1]. It has emerged as a member of a novel δ opioid receptor (DOR) agonist chemotype discovered through high-throughput screening, structurally distinct from the clinically tested SNC80-based scaffold that has been associated with proconvulsant and tachyphylactic liabilities [2]. The compound serves as a key intermediate and a reference standard in structure–activity relationship (SAR) studies aimed at developing analgesic candidates with improved pharmacological profiles [1].

Why 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Cannot Be Replaced by Generic Spirohydantoin Analogs


Substituting 8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione with a generic spirohydantoin or alternative N-acyl analog risks losing specific functional properties that are critical for reproducible SAR outcomes. The trans-cinnamoyl moiety introduces a conjugated α,β-unsaturated carbonyl system that serves both as a pharmacophoric element—potentially engaging in π-stacking and covalent interactions—and as a synthetic handle for further derivatization [1]. In the context of δ opioid receptor agonism, the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype itself represents a departure from the SNC80 chemotype that dominates clinical DOR pipelines; the N-8 substituent modulates receptor engagement, biased signaling, and in vivo efficacy in a manner not achievable with the unsubstituted parent scaffold or simple alkyl congeners [2].

Quantitative Differentiation Table: 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione vs. In-Class and Cross-Class Comparators


δ Opioid Receptor Chemotype Novelty vs. SNC80-Class Agonists

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, of which 8-cinnamoyl is a representative derivative, was identified as a novel DOR agonist chemotype structurally unrelated to the SNC80 chemotype that has reached phase II clinical trials. SNC80-class agonists are characterized by strong β-arrestin recruitment, which has been linked to proconvulsant effects and rapid tolerance. In the screening study that identified the triazaspiro chemotype, the most potent hit (an 8-substituted analog) was selective for DOR over 167 off-target GPCRs and exhibited a G-protein signaling bias with reduced β-arrestin recruitment relative to SNC80 [1]. Although the specific EC50 and bias factor for 8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione were not reported in the primary disclosure, its retention of the cinnamoyl group at N-8 places it within the active chemotype space and distinguishes it from both the unsubstituted parent (CAS 13625-39-3) and SNC80-class molecules [1].

δ opioid receptor DOR agonist biased signaling analgesic discovery

Structural Rigidity and Conformational Restriction vs. Linear Analogs

The spirocyclic fusion of the hydantoin and piperidine rings in 8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione imposes conformational rigidity not present in linear or monocyclic hydantoin derivatives. The calculated XLogP3 of 0.9 and a topological polar surface area (TPSA) of 78.5 Ų [2] indicate physicochemical properties within drug-like space, while the spiro junction restricts rotational freedom. This rigidity is expected to reduce entropic penalty upon target binding compared to flexible-chain analogs, a property that has been exploited in spirohydantoin-based PHD inhibitors and opioid receptor ligands [1]. By contrast, the unsubstituted parent scaffold (CAS 13625-39-3, MW 169.18 g/mol) lacks the cinnamoyl moiety and offers no direct DOR pharmacophore [1].

conformational restriction spirocyclic scaffold selectivity medicinal chemistry

Synthetic Versatility via α,β-Unsaturated Carbonyl Handle vs. Saturated N-Acyl Analogs

The trans-cinnamoyl substituent at N-8 contains an α,β-unsaturated carbonyl group capable of undergoing Michael addition, cycloaddition, and other transformations not possible with saturated N-acyl analogs such as 8-acetyl or 8-propionyl derivatives [1]. This functional handle enables late-stage diversification, covalent probe design, and bioconjugation strategies. By comparison, 8-cinnamoyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione introduces an additional N-3 methyl substituent that alters the hydantoin NH hydrogen-bond donor capacity, potentially changing both solubility and target engagement profiles .

derivatization Michael acceptor cinnamoyl chemical biology

Commercial Availability and Purity Specification vs. Unsubstituted Parent Scaffold

8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is available from multiple specialty chemical suppliers with a stated purity of ≥95% . The unsubstituted parent scaffold (CAS 13625-39-3) is offered as part of the Sigma-Aldrich AldrichCPR collection but is sold 'as-is' without analytical characterization or purity guarantee . For procurement decisions, the cinnamoyl derivative provides a defined purity specification that reduces downstream quality control burden in SAR or biological assay workflows.

procurement purity CAS 1021126-39-5 chemical sourcing

Optimal Use Cases for 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in Drug Discovery and Chemical Biology


δ Opioid Receptor SAR Campaigns Seeking SNC80-Independent Chemotypes

For medicinal chemistry programs targeting DOR for pain, migraine, or neuropsychiatric indications, 8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione serves as a structurally novel starting scaffold that avoids the β-arrestin–mediated adverse effect signature associated with the SNC80 chemotype. Researchers can use this compound to explore N-3 and N-8 substitution patterns while maintaining the triazaspiro core's biased signaling profile [1].

Covalent Probe and Bioconjugate Design Leveraging the α,β-Unsaturated Carbonyl

The trans-cinnamoyl moiety provides a reactive Michael acceptor handle that enables irreversible or covalent-reversible inhibitor design. Chemical biology groups can employ 8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a precursor for activity-based protein profiling probes, fluorescent conjugates, or affinity chromatography ligands targeting DOR or related GPCRs [2].

Comparative Pharmacology Benchmarks Against SNC80 and Other DOR Agonists

Academic and industrial pharmacology laboratories can use this compound as a reference standard for benchmarking novel DOR ligands in β-arrestin recruitment, G-protein activation, and in vivo allodynia assays. Its structural distinction from SNC80 allows head-to-head evaluation of signaling bias and tolerability profiles within the same assay platform [1].

Building Block for Diversity-Oriented Synthesis of Spirohydantoin Libraries

With two free hydantoin NH positions and a derivatizable cinnamoyl side chain, this compound is well-suited as a central intermediate for parallel synthesis of spirohydantoin libraries. The defined (E)-stereochemistry of the cinnamoyl double bond ensures geometric consistency across library members, a critical factor for reproducible SAR [2].

Quote Request

Request a Quote for 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.